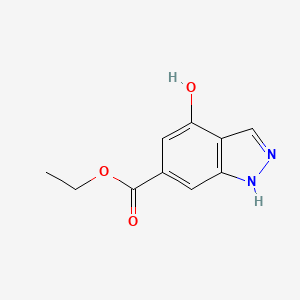
1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-氟苯基)-5-(吡啶-4-基)-1H-吡唑-3-羧酸是一种杂环化合物,其结构特点是吡唑环被氟苯基和吡啶基取代。
合成路线和反应条件:
起始原料: 合成通常从商业上可获得的起始原料开始,例如3-氟苯甲醛、4-吡啶甲醛和水合肼。
步骤 1 腙的形成: 第一步涉及3-氟苯甲醛与水合肼的缩合反应,形成相应的腙。
步骤 2 环化: 腙在酸性条件下与4-吡啶甲醛发生环化反应,形成吡唑环。
步骤 3 羧化: 最后一步是吡唑环的羧化反应,以引入羧酸基团,通常在高压和高温下使用二氧化碳进行。
工业生产方法: 工业生产方法可能涉及优化上述合成路线以提高收率和纯度。 这可能包括使用催化剂、改进的反应条件和纯化技术,如重结晶和色谱法。
化学反应分析
反应类型: 1-(3-氟苯基)-5-(吡啶-4-基)-1H-吡唑-3-羧酸可以发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原可以使用诸如氢化铝锂或硼氢化钠之类的试剂来实现。
取代: 苯环上的氟原子可以在适当的条件下被其他亲核试剂取代。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱的存在下,诸如胺或硫醇之类的亲核试剂。
主要产物:
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的苯衍生物。
科学研究应用
1-(3-氟苯基)-5-(吡啶-4-基)-1H-吡唑-3-羧酸在科学研究中具有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医药: 探索其在药物开发中的潜在用途,特别是作为特定酶或受体的抑制剂。
工业: 用于开发具有特定电子或光学特性的新材料。
作用机制
1-(3-氟苯基)-5-(吡啶-4-基)-1H-吡唑-3-羧酸的作用机制取决于其特定的应用。 在药物化学中,它可能通过与特定分子靶标(如酶或受体)结合而起作用,从而调节其活性。 氟原子的存在可以由于其电负性和形成氢键的能力而增强结合亲和力和选择性。
类似化合物:
1-(3-氯苯基)-5-(吡啶-4-基)-1H-吡唑-3-羧酸: 类似的结构,但用氯原子代替了氟原子。
1-(3-甲基苯基)-5-(吡啶-4-基)-1H-吡唑-3-羧酸: 类似的结构,但用甲基代替了氟原子。
独特性: 1-(3-氟苯基)-5-(吡啶-4-基)-1H-吡唑-3-羧酸由于氟原子的存在而具有独特性,与它的类似物相比,氟原子可以显着影响其化学反应性、生物活性以及物理性质。 氟原子可以增强代谢稳定性并改善化合物的药代动力学特征。
相似化合物的比较
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Methylphenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(3-Fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of the compound.
属性
分子式 |
C15H10FN3O2 |
|---|---|
分子量 |
283.26 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10FN3O2/c16-11-2-1-3-12(8-11)19-14(9-13(18-19)15(20)21)10-4-6-17-7-5-10/h1-9H,(H,20,21) |
InChI 键 |
MHKYXCXFOBBWJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)N2C(=CC(=N2)C(=O)O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




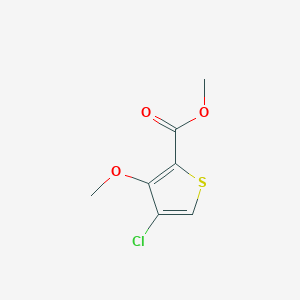

![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)

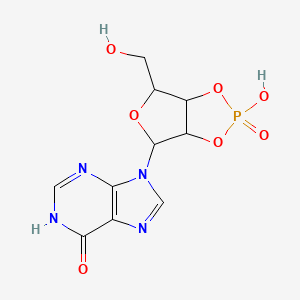

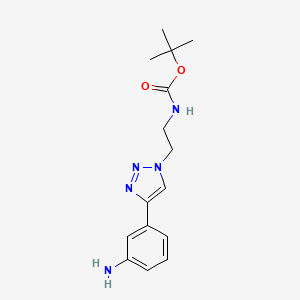
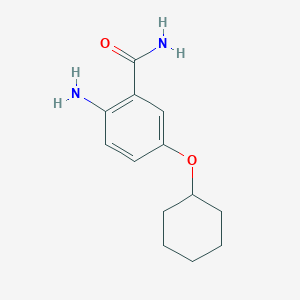


![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)
